molecular formula C22H27N3O3 B2421030 1-(2-Ethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203260-27-8

1-(2-Ethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2421030
CAS No.: 1203260-27-8
M. Wt: 381.476
InChI Key: QSKZWGAVYOOJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-4-28-20-10-6-5-9-18(20)24-22(27)23-17-12-11-16-8-7-13-25(19(16)14-17)21(26)15(2)3/h5-6,9-12,14-15H,4,7-8,13H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKZWGAVYOOJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Ethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H24N2O3\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{3}

This structure includes an ethoxyphenyl moiety and a tetrahydroquinoline derivative, which are critical for its biological activity.

Research has indicated that compounds similar to this compound exhibit a range of biological activities through various mechanisms:

  • Antioxidant Activity : Studies have shown that tetrahydroquinoline derivatives possess antioxidant properties that protect cells from oxidative stress. For instance, a comparative analysis highlighted the antioxidant effects of structurally related compounds on human lymphocytes .
  • Cytotoxic Effects : The compound's cytotoxicity has been evaluated in vitro. It has demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting potential applications in oncology .

Biological Activity Overview

Activity TypeObservationsReference
AntioxidantProtects against DNA damage in lymphocytes
CytotoxicityInhibits proliferation in cancer cell lines
Enzyme InhibitionPotential inhibition of acetylcholinesterase (AChE)

Case Study 1: Antioxidant Properties

A study compared the antioxidant effects of this compound with ethoxyquin. The results indicated that while both compounds exhibited protective effects against oxidative stress, the tetrahydroquinoline derivative was more effective at higher concentrations (10 µM), suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

Case Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of this compound were assessed using the trypan blue exclusion assay. The findings revealed significant cytotoxicity at concentrations ranging from 250 µM to 500 µM after 24 hours of exposure. This suggests that the compound could be further explored for its potential role in cancer therapy .

Case Study 3: Enzyme Inhibition

Research into enzyme inhibition revealed that similar compounds demonstrated potent inhibitory activity against AChE with IC50 values significantly below 1 µM. This highlights the potential for developing therapeutic agents targeting neurodegenerative diseases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.